This compound can be used as a building block in the synthesis of various organic compounds. It can undergo reactions such as palladium-catalyzed cyclotrimerization to yield hexafluoro- and trimethoxytriphenylene derivatives .
As mentioned by Santa Cruz Biotechnology, it can be used in proteomics research .
2-Bromo-4,5-difluorophenol is an aromatic compound with a phenol group (OH) attached to a benzene ring. The ring also has a bromine (Br) atom at the second position and two fluorine (F) atoms at the fourth and fifth positions [].
The key feature of 2-bromo-4,5-difluorophenol is the combination of functional groups on the benzene ring. The presence of a bromine atom and two fluorine atoms disrupts the electron distribution in the ring, making it more electron-deficient compared to phenol. This can affect the reactivity of the molecule [].
Another notable aspect is the intramolecular hydrogen bonding between the hydroxyl group (OH) and the fluorine atom on the fifth position. This hydrogen bonding can influence the molecule's conformation and potentially its interactions with other molecules [].
Due to the presence of a bromine atom, the compound is likely synthesized through halogenation reactions. A common method for this type of synthesis involves reacting a precursor like 4,5-difluorophenol with a brominating agent like bromine (Br2) in the presence of a Lewis acid catalyst.
The electron-withdrawing nature of the bromine and fluorine atoms can activate the ring for nucleophilic substitution reactions. Depending on the reaction conditions, the bromine atom might be susceptible to substitution by other nucleophiles.
There is no current information available on the specific mechanism of action of 2-bromo-4,5-difluorophenol in biological systems or its interaction with other compounds.
Irritant